molecular formula C10H9BrClNO2 B8016002 1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol

1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol

Cat. No.: B8016002
M. Wt: 290.54 g/mol
InChI Key: BUGJOLDUGYZUAE-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-5-chlorobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce azetidinones and azetidines, respectively .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The bromine and chlorine atoms on the benzoyl ring can participate in electrophilic and nucleophilic reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar reactivity but different functional groups.

    3-Chloro-5-bromobenzoyl azetidine: A closely related compound with similar substituents on the benzoyl ring but different positions.

    N-Boc-azetidine: A protected form of azetidine used in organic synthesis.

Uniqueness

1-(3-Bromo-5-chlorobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and chlorine atoms on the benzoyl ring, which imparts distinct reactivity and potential for further functionalization. The combination of these substituents with the azetidine ring makes this compound particularly valuable in various research and industrial applications .

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-7-1-6(2-8(12)3-7)10(15)13-4-9(14)5-13/h1-3,9,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJOLDUGYZUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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